![molecular formula C25H33N3O4S B1244706 2-nitro-N-[[4-[(1,2,3,4-tetrahydronaphthalen-2-ylmethylamino)methyl]cyclohexyl]methyl]benzenesulfonamide](/img/structure/B1244706.png)
2-nitro-N-[[4-[(1,2,3,4-tetrahydronaphthalen-2-ylmethylamino)methyl]cyclohexyl]methyl]benzenesulfonamide
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Overview
Description
2-nitro-N-[[4-[(1,2,3,4-tetrahydronaphthalen-2-ylmethylamino)methyl]cyclohexyl]methyl]benzenesulfonamide is a member of tetralins.
Scientific Research Applications
Hypoxic Cell Selective Cytotoxic Agents
Nitrobenzenesulfonamides, closely related to the compound , have been evaluated for their potential as hypoxic cell selective cytotoxic agents. These compounds, including basic nitrobenzenesulfonamides, showed preferential toxicity to hypoxic mammary carcinoma cells in vitro without affecting aerobic cells. They also functioned as hypoxic cell radiosensitizers (Saari et al., 1991).
Synthesis and Structural Analysis
Research on the synthesis and structural analysis of similar compounds, like N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrahydronaphthalene derivatives, has been conducted. These studies include molecular docking and bioassay as cyclooxygenase-2 inhibitors, contributing to the understanding of their interaction with specific enzymes (Al-Hourani et al., 2016).
Application in Solid-Phase Synthesis
The use of polymer-supported benzenesulfonamides in solid-phase synthesis has been explored. These compounds serve as key intermediates in various chemical transformations, demonstrating their utility in the development of diverse privileged scaffolds (Fülöpová & Soural, 2015).
Reactions with Cysteine
Studies have also explored the reactions of cysteine with compounds like N-methyl-N-nitroso-p-toluenesulfonamide, leading to the formation of various products. These reactions provide insights into the chemical behavior of similar sulfonamide compounds (Schulz & McCalla, 1969).
Photodynamic Therapy Applications
Research into the development of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, which have shown potential in photodynamic therapy for cancer treatment, is another area of interest. These compounds demonstrate good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).
First Hyperpolarizability Studies
The first hyperpolarizability of sulfonamide amphiphiles has been evaluated through various computational and experimental methods. These studies contribute to understanding the electronic properties and potential applications in materials science (Kucharski et al., 1999).
properties
Product Name |
2-nitro-N-[[4-[(1,2,3,4-tetrahydronaphthalen-2-ylmethylamino)methyl]cyclohexyl]methyl]benzenesulfonamide |
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Molecular Formula |
C25H33N3O4S |
Molecular Weight |
471.6 g/mol |
IUPAC Name |
2-nitro-N-[[4-[(1,2,3,4-tetrahydronaphthalen-2-ylmethylamino)methyl]cyclohexyl]methyl]benzenesulfonamide |
InChI |
InChI=1S/C25H33N3O4S/c29-28(30)24-7-3-4-8-25(24)33(31,32)27-18-20-11-9-19(10-12-20)16-26-17-21-13-14-22-5-1-2-6-23(22)15-21/h1-8,19-21,26-27H,9-18H2 |
InChI Key |
ISSSVYKMIIAPTH-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CNCC2CCC3=CC=CC=C3C2)CNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
Canonical SMILES |
C1CC(CCC1CNCC2CCC3=CC=CC=C3C2)CNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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